molecular formula C9H8O3 B2925241 4-Formyl-2-methylbenzoic acid CAS No. 503470-23-3

4-Formyl-2-methylbenzoic acid

Cat. No. B2925241
Key on ui cas rn: 503470-23-3
M. Wt: 164.16
InChI Key: OIWOOOJFKXTXKV-UHFFFAOYSA-N
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Patent
US08372867B2

Procedure details

To a solution of 4-bromo-2-methylbenzoic acid (10 g) in tetrahydrofuran (100 mL), a solution of 1.6M n-butyl lithium in hexane (60 mL) was added at −70° C. After the reaction mixture was stirred for one hour at −40° C., a solution of N,N-dimethylformamide (10 mL) in tetrahydrofuran (10 mL) was added to the mixture at −70° C. After stirred for one hour at −70° C. and then warmed to room temperature, the mixture was poured onto ice and diluted with water. The aqueous layer was washed with hexane and acidified with concentrated hydrochloric acid, and the precipitate was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain a crude product of 4-formyl-2-methylbenzoic acid (5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.C([Li])CCC.CN(C)[CH:19]=[O:20]>O1CCCC1.CCCCCC.O>[CH:19]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1)=[O:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for one hour at −40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirred for one hour at −70° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
WASH
Type
WASH
Details
The aqueous layer was washed with hexane
EXTRACTION
Type
EXTRACTION
Details
the precipitate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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